5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Antioxidant Activity
Thiazole derivatives, which include the thiazole ring present in the compound , have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities , indicating potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have shown antiviral properties , suggesting potential applications in antiviral drug development.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests potential applications in cancer treatment.
Anxiolytic Activity
Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole derivatives, have been synthesized and assessed for their anxiolytic potential .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Some compounds have shown significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole derivatives have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . For instance, some compounds have shown significant analgesic and anti-inflammatory activities , and others have demonstrated potent effects on prostate cancer .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered.
properties
IUPAC Name |
5,6-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.ClH/c1-14-12-17-18(13-15(14)2)23-19(20-17)22-10-8-21(9-11-22)16-6-4-3-5-7-16;/h3-7,12-13H,8-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWVDZDZQRZAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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